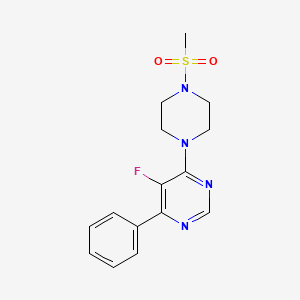

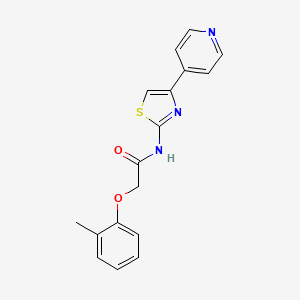

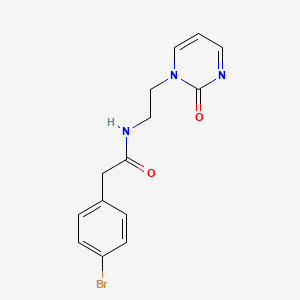

4-(4-氯苯甲酰基)-1-(3-(二甲氨基)丙基)-3-羟基-5-(吡啶-2-基)-1H-吡咯-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a family of pyrrole derivatives. These derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves a multi-step process starting with the ethyl ester of the parent compound and includes oxidation, bromination, and selective reduction steps . Another related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the complexity of synthesizing such molecules and the need for careful selection of reagents and conditions.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . The molecular structure of these compounds is crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the substituents on the pyrrole ring. For example, the presence of a dimethylamino group can facilitate certain reactions due to its electron-donating properties. The synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives via the reaction of primary amines with a dimethylamino-substituted precursor suggests that the dimethylamino group can play a role in the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are determined by their molecular structure. For instance, the presence of chlorophenyl groups can impact the compound's electronic properties and its interaction with other molecules, as seen in the corrosion inhibition study of a pyrrole derivative on steel surfaces . The electrochemical properties of these compounds are of particular interest in materials science for applications such as corrosion inhibitors.

科学研究应用

催化应用

类似于4-(4-氯苯甲酰基)-1-(3-(二甲氨基)丙基)-3-羟基-5-(吡啶-2-基)-1H-吡咯-2(5H)-酮的化合物,特别是那些含有二甲氨基吡啶基团的化合物,已被用作有机合成中的有效催化剂。例如,据报道,4-(N,N-二甲氨基)吡啶盐酸盐是一种可循环利用的催化剂,用于在无碱条件下酰化惰性醇,突出了类似化合物通过详细研究反应机理促进各种有机转化的潜力(Liu, Ma, Liu, & Wang, 2014)。

材料科学

在材料科学中,吡咯的衍生物(查询化合物中核心结构成分)已被用于导电聚合物中。对聚[双(吡咯-2-基)芳基]的研究表明,这些材料的氧化电位低,使其在导电形式下稳定,这可能表明在电子和光电器件中的应用(Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)。

药物化学

虽然没有发现该特定化合物的药物化学直接应用,但相关结构显示出多种生物活性。如从类似起始原料合成的化合物中所见,吡啶和吡咯部分的存在表明具有药理探索的潜力。例如,合成了新型取代的 3-(2, 4-二甲基-1H-吡咯-3-基)-5-苯基-4, 5-二氢异恶唑衍生物,并显示出体外抗菌活性,表明所讨论的化合物也可能具有潜在的生物活性(Kumar, Kumar, & Nihana, 2017)。

非线性光学性质

含有二甲氨基基团的化合物因其非线性光学性质而受到研究。例如,对新型查耳酮衍生物化合物非线性光吸收的研究表明在光学限幅器等光学器件技术中具有潜在应用(Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014)。这表明所讨论的化合物由于含有类似官能团,也可能表现出有趣的光学性质,值得进一步研究。

属性

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-24(2)12-5-13-25-18(16-6-3-4-11-23-16)17(20(27)21(25)28)19(26)14-7-9-15(22)10-8-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCXZHRKDSUQS-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

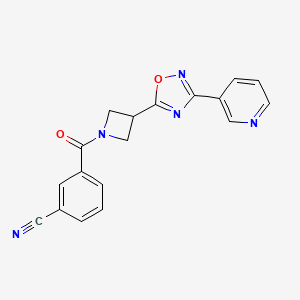

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)